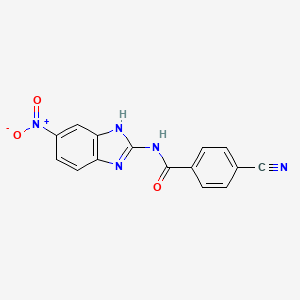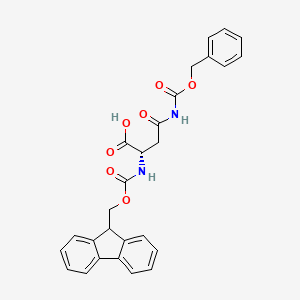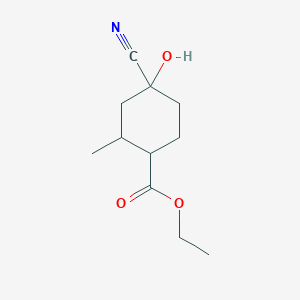
Ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a carboxylate ester
Vorbereitungsmethoden
The synthesis of Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, followed by the introduction of the cyano and hydroxy groups. The esterification process is then carried out to form the final product. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, play a crucial role in optimizing the yield and purity of the compound.
Analyse Chemischer Reaktionen
Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate include:
- Methyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate
- Ethyl 4-cyano-4-hydroxy-2-ethylcyclohexanecarboxylate
- Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxamide These compounds share similar structural features but differ in the substituents attached to the cyclohexane ring. The unique combination of functional groups in Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate gives it distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
62617-93-0 |
|---|---|
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-3-15-10(13)9-4-5-11(14,7-12)6-8(9)2/h8-9,14H,3-6H2,1-2H3 |
InChI-Schlüssel |
PKEXWSMSBSKMOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(CC1C)(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B12945497.png)
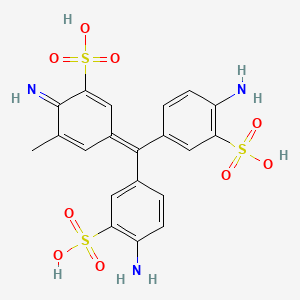
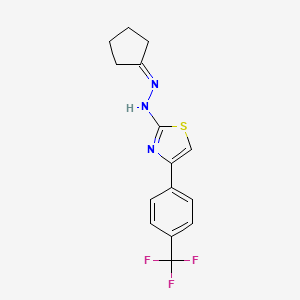
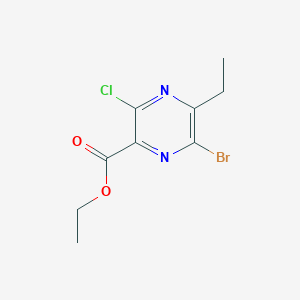
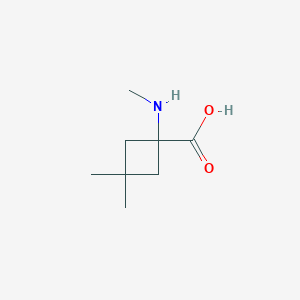
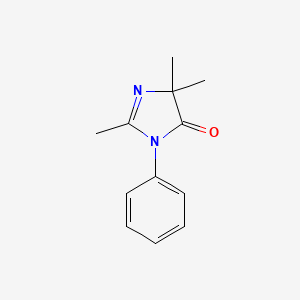
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12945537.png)
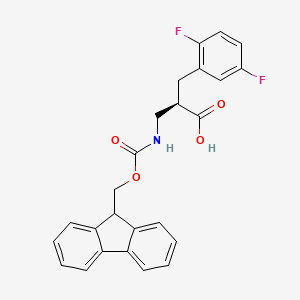
![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)



